molecular formula C19H20N4O2 B2812626 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one CAS No. 866137-84-0

2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No. B2812626
CAS RN: 866137-84-0
M. Wt: 336.395
InChI Key: SJLBEKOJGLHTDH-UHFFFAOYSA-N
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Description

2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Structural Elucidation

  • Triazolopyrimidinones Synthesis : Studies on isomeric triazolopyrimidinones and their derivatives, including N-methylated and N-benzylated variants, have been elucidated, showcasing the compound's relevance in exploring heterocyclic chemistry and synthesis pathways. The structural characterization of these compounds, achieved through UV and NMR spectroscopy, highlights the compound's role in advancing organic synthesis techniques and understanding heterocyclic compound structures (Reiter et al., 1987).

  • Heterocyclic Systems Synthesis : The compound's utility is further demonstrated in the synthesis of heterocyclic systems, where similar structures serve as reagents for preparing diverse fused pyrimidinones. This approach underscores the versatility of such compounds in generating novel heterocyclic frameworks with potential biological activities (Toplak et al., 1999).

Medicinal Chemistry and Biological Applications

  • Anticancer and Antibacterial Activities : Pyrimidine-linked heterocyclic compounds, including pyrazolopyrimidines and thiazolopyrimidines, have been synthesized and evaluated for their insecticidal and antimicrobial potential. This research area illustrates the compound's potential applicability in designing new therapeutic agents targeting specific biological pathways (Deohate & Palaspagar, 2020).

  • Structural and Functional Studies : The synthesis and biological evaluation of thiazolopyrimidines as potential antimicrobial and antitumor agents highlight the importance of structural modification and functionalization in medicinal chemistry. Such studies provide a foundation for developing targeted therapies based on the compound's structural framework (Said et al., 2004).

Material Science and Chemical Properties

  • Chemical Reactivity and Properties : The synthesis and characterization of related compounds, including their structural elucidation through crystallography and DFT studies, shed light on the chemical reactivity and properties of such compounds. These insights are crucial for applications in material science, where the electronic and structural characteristics of compounds influence their utility in various applications (Murugavel et al., 2014).

properties

IUPAC Name

2-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-15(11-13-7-3-2-4-8-13)17(24)21-19(20-12)23-18(25)14-9-5-6-10-16(14)22-23/h2-4,7-8,22H,5-6,9-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBEKOJGLHTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

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